
HMR 1556
Descripción general
Descripción
Métodos De Preparación
La síntesis de HMR-1556 implica varios pasos, comenzando con la preparación de la estructura central del cromanol. La ruta sintética suele incluir los siguientes pasos:
Formación del Núcleo de Cromanol: El núcleo de cromanol se sintetiza mediante una serie de reacciones que involucran la condensación de materiales de partida apropiados.
Introducción de Grupos Funcionales: Los grupos hidroxilo, trifluorobutoxilo y metanosulfonamida se introducen mediante reacciones específicas, que incluyen sustitución nucleofílica y sulfonación.
Purificación: El producto final se purifica mediante técnicas como la recristalización o la cromatografía para lograr un alto nivel de pureza.
Análisis De Reacciones Químicas
HMR-1556 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: El compuesto se puede reducir para modificar el núcleo de cromanol u otros grupos funcionales.
Sustitución: Las reacciones de sustitución nucleofílica se pueden utilizar para reemplazar grupos funcionales específicos por otros.
Reactivos y Condiciones Comunes: Los reactivos típicos incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución.
Aplicaciones Científicas De Investigación
Electrophysiological Effects
HMR 1556 has been extensively studied for its impact on cardiac action potentials and refractoriness.
- Repolarization Dynamics : this compound selectively inhibits I_Ks, contributing to the prolongation of the monophasic action potential duration (MAPD) and ventricular effective refractory period (VERP). Studies have shown that this compound increases MAPD90 in a concentration-dependent manner, particularly when combined with other agents like dofetilide .
- Influence on Atrial Fibrillation : In vivo studies indicate that this compound significantly reduces the duration of vagal atrial fibrillation (AF) in canine models. The drug was administered during sustained AF, leading to a marked decrease in AF duration from approximately 1077 seconds to 471 seconds when combined with dofetilide .
- Mechanistic Insights : The blockade of I_Ks by this compound enhances reverse rate-dependence effects on I_Kr block by dofetilide, suggesting a complex interaction between these currents that may be exploited for therapeutic purposes .
Therapeutic Potential
The selective inhibition of I_Ks by this compound presents promising avenues for therapeutic applications:
- Antiarrhythmic Strategies : Given its ability to prolong refractory periods without inducing significant QT interval prolongation or torsades de pointes (TdP), this compound is being investigated as a potential antiarrhythmic agent . Its unique properties may help manage conditions characterized by rapid heart rates and arrhythmias.
- Cardiac Resynchronization Therapy : By modulating repolarization dynamics, this compound could enhance the efficacy of cardiac resynchronization therapies in patients with heart failure and arrhythmias, particularly those who exhibit impaired I_Ks function .
Case Studies and Experimental Findings
Several studies highlight the efficacy and safety profile of this compound:
Mecanismo De Acción
HMR-1556 ejerce sus efectos bloqueando selectivamente la corriente IKs, que está mediada por el complejo de canales de potasio KCNQ1-KCNE1. Esta inhibición prolonga la fase de repolarización del potencial de acción cardíaco, lo que reduce la probabilidad de arritmias. El compuesto no afecta significativamente a otras corrientes de potasio, como IKr, IK1 o las corrientes de calcio de tipo L, lo que lo convierte en un inhibidor altamente selectivo .
Comparación Con Compuestos Similares
HMR-1556 es único en su alta selectividad para la corriente IKs. Compuestos similares incluyen:
Cromanol 293B: Otro bloqueador IKs, pero menos potente en comparación con HMR-1556.
E4031: Un bloqueador selectivo de IKr, que es menos específico que HMR-1556.
NS5806: Un modulador de corrientes transitorias de potasio hacia afuera, que difiere en su especificidad de objetivo
HMR-1556 destaca por su potente e inhibición selectiva de la corriente IKs, lo que lo convierte en una herramienta valiosa en la investigación cardíaca y el desarrollo de fármacos.
Actividad Biológica
HMR 1556 is a novel chromanol derivative developed primarily as a selective blocker of the slowly activating delayed rectifier potassium current (IKs), which plays a crucial role in cardiac repolarization. This compound has garnered attention for its potential therapeutic applications in managing arrhythmias and other cardiac conditions.
- Chemical Structure : this compound is identified chemically as .
- Molecular Weight : Approximately 400.5 g/mol.
This compound selectively inhibits IKs, contributing to the modulation of cardiac action potentials. This selectivity is critical as it minimizes interactions with other ion currents such as IKr (rapidly activating delayed rectifier potassium current) and Ito (transient outward current).
Potency and Selectivity
This compound demonstrates high potency with an IC50 of:
- 10.5 nM in canine ventricular myocytes.
- 34 nM in guinea pig ventricular myocytes.
In comparison, the previously used chromanol 293B has an IC50 of 1.8 µM for IKs, highlighting this compound's superior potency and specificity for this channel .
Electrophysiological Effects
Studies have shown that this compound does not significantly alter the maximum action potential duration (MAPD) or the ventricular effective refractory period (VERP) at concentrations below its IC50. However, when combined with dofetilide (another antiarrhythmic agent), this compound enhances the reverse rate-dependence of IKr block .
Table: Electrophysiological Effects of this compound
Parameter | Control (nM) | This compound (10 nM) | This compound (100 nM) | Dofetilide (7.5 nM) |
---|---|---|---|---|
MAPD at CL 200 ms | Baseline | No significant change | No significant change | Prolonged |
MAPD at CL 500 ms | Baseline | No significant change | No significant change | Prolonged |
VERP at CL 200 ms | Baseline | No significant change | No significant change | Prolonged |
VERP at CL 500 ms | Baseline | No significant change | No significant change | Prolonged |
CL = Cycle Length
Case Studies and Research Findings
- Study on Arrhythmias : In a study assessing the effects of this compound on arrhythmias induced by dofetilide, it was found that while HMR alone did not cause significant electrophysiological changes, its combination with dofetilide led to increased MAPD and VERP under specific conditions .
- Apoptosis Induction : Recent research has indicated that this compound may influence apoptosis pathways in mouse DCT cells under lipopolysaccharide (LPS) treatment, suggesting potential roles beyond cardiac applications .
- Comparative Studies : Comparative studies between this compound and other IKs blockers have consistently shown its superior selectivity and lower side effect profile, making it a promising candidate for further clinical development .
Propiedades
IUPAC Name |
N-[(3R,4S)-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-3,4-dihydrochromen-4-yl]-N-methylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3NO5S/c1-16(2)15(22)14(21(3)27(4,23)24)12-10-11(6-7-13(12)26-16)25-9-5-8-17(18,19)20/h6-7,10,14-15,22H,5,8-9H2,1-4H3/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZRLJWUQFIZRH-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)OCCCC(F)(F)F)N(C)S(=O)(=O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)OCCCC(F)(F)F)N(C)S(=O)(=O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801105017 | |
Record name | N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801105017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223749-46-0 | |
Record name | N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223749-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | HMR 1556 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223749460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801105017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HMR-1556 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IF4R31066 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.